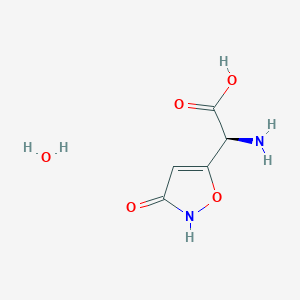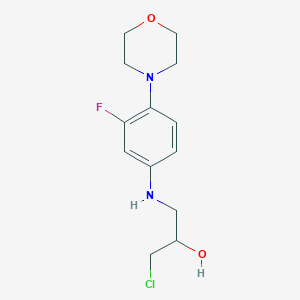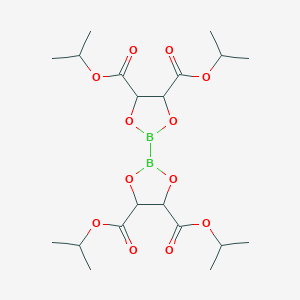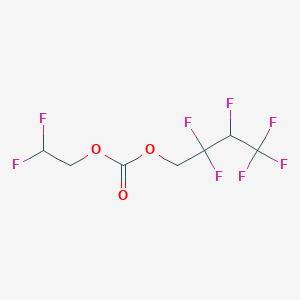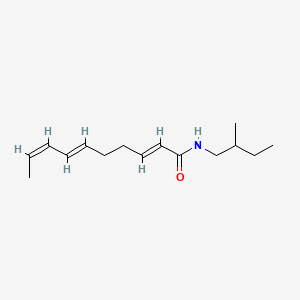![molecular formula C11H13BrN2O B12089305 (5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12089305.png)
(5-Bromo-1-isopropyl-1H-benzo[d]imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-溴-1-异丙基-1H-苯并[d]咪唑-2-基)甲醇属于苯并咪唑衍生物类。苯并咪唑是杂环芳香族有机化合物,因其广泛的生物活性在药物化学中具有重要意义。该化合物结构中存在溴原子和异丙基,使其具有独特性和潜在的应用价值。
准备方法
合成路线和反应条件
(5-溴-1-异丙基-1H-苯并[d]咪唑-2-基)甲醇的合成通常涉及在酸性条件下,2-氨基-4-溴苄胺与异丙醇反应。反应在催化剂(如盐酸)存在下进行,将混合物加热以促进苯并咪唑环的形成。 产物随后通过重结晶或色谱技术纯化 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产率。此外,优化反应条件(如温度、压力和催化剂浓度)对于大规模合成至关重要。
化学反应分析
反应类型
(5-溴-1-异丙基-1H-苯并[d]咪唑-2-基)甲醇可以进行各种化学反应,包括:
氧化: 羟基可以被氧化形成羰基化合物。
还原: 溴原子可以被还原成氢原子。
取代: 溴原子可以被其他官能团取代,如氨基或硝基。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 可以使用还原剂,如氢化锂铝 (LiAlH4) 或在钯催化剂存在下的氢气 (H2)。
取代: 亲核取代反应可以使用如叠氮化钠 (NaN3) 或亚硝酸钠 (NaNO2) 等试剂在适当条件下进行。
主要形成的产物
氧化: 形成 (5-溴-1-异丙基-1H-苯并[d]咪唑-2-基)甲醛。
还原: 形成 (1-异丙基-1H-苯并[d]咪唑-2-基)甲醇。
取代: 根据引入的取代基,形成各种取代的苯并咪唑衍生物。
科学研究应用
(5-溴-1-异丙基-1H-苯并[d]咪唑-2-基)甲醇在科学研究中有多种应用:
生物学: 研究其潜在的抗菌和抗真菌特性.
作用机制
(5-溴-1-异丙基-1H-苯并[d]咪唑-2-基)甲醇的作用机制涉及其与各种分子靶标的相互作用。该化合物可以与 DNA 和蛋白质结合,导致抑制重要的生物过程。 例如,它可能抑制参与 DNA 复制和修复的酶的活性,从而发挥其抗癌作用 . 此外,溴原子的存在增强了其穿透细胞膜并到达细胞内靶标的能力 .
相似化合物的比较
类似化合物
- 1H-苯并[d]咪唑-2-基)甲醇
- 5-溴-1H-苯并[d]咪唑-2-基)甲醇
- 1-异丙基-1H-苯并[d]咪唑-2-基)甲醇
独特性
(5-溴-1-异丙基-1H-苯并[d]咪唑-2-基)甲醇的独特之处在于同时存在溴原子和异丙基。这些取代基增强了其与类似化合物相比的化学反应性和生物活性。溴原子增加了化合物的亲脂性,使其能够更好地与生物分子的疏水区域相互作用。 异丙基提供了空间位阻,这可能会影响化合物对特定靶标的结合亲和力和选择性 .
属性
分子式 |
C11H13BrN2O |
|---|---|
分子量 |
269.14 g/mol |
IUPAC 名称 |
(5-bromo-1-propan-2-ylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H13BrN2O/c1-7(2)14-10-4-3-8(12)5-9(10)13-11(14)6-15/h3-5,7,15H,6H2,1-2H3 |
InChI 键 |
KBDSRJJOZHTUAK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=C(C=C(C=C2)Br)N=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



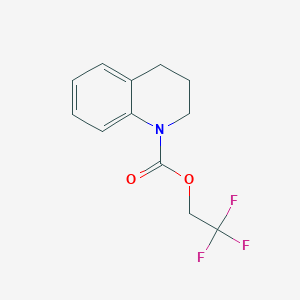
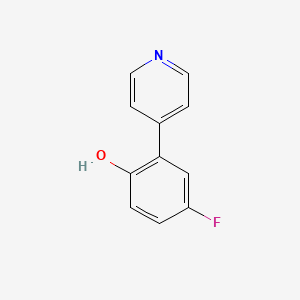

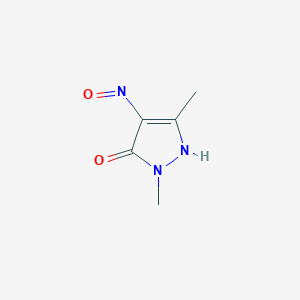
![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
